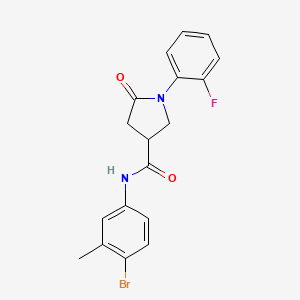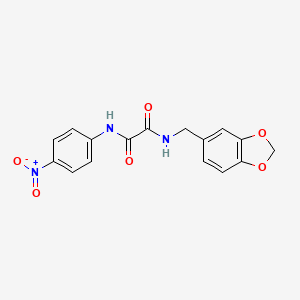![molecular formula C21H16ClNO6S B4107585 1-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-[(4-METHYLPHENYL)SULFONYL]-1-ETHANONE](/img/structure/B4107585.png)
1-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-[(4-METHYLPHENYL)SULFONYL]-1-ETHANONE
Übersicht
Beschreibung
1-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-[(4-METHYLPHENYL)SULFONYL]-1-ETHANONE is an organic compound characterized by its complex structure, which includes chloro, nitro, phenoxy, phenyl, and sulfonyl groups
Vorbereitungsmethoden
The synthesis of 1-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-[(4-METHYLPHENYL)SULFONYL]-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include:
Nitration: Introduction of the nitro group into the aromatic ring.
Chlorination: Addition of the chlorine atom to the aromatic ring.
Phenoxy Substitution: Formation of the phenoxy group through nucleophilic substitution.
Sulfonylation: Introduction of the sulfonyl group via sulfonyl chloride and a base.
Coupling Reactions: Final coupling of the intermediate compounds to form the target molecule.
Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-[(4-METHYLPHENYL)SULFONYL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation and nitration.
Coupling Reactions: Formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-[(4-METHYLPHENYL)SULFONYL]-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-[(4-METHYLPHENYL)SULFONYL]-1-ETHANONE involves its interaction with molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Pathways involved may include signal transduction, metabolic pathways, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
1-[4-(2-CHLORO-6-NITROPHENOXY)PHENYL]-2-[(4-METHYLPHENYL)SULFONYL]-1-ETHANONE can be compared with similar compounds, such as:
1-(2-Chloro-6-methylphenyl)ethanone: Similar structure but lacks the nitro and sulfonyl groups.
4-(2-Chloro-6-nitrophenoxy)benzenesulfonamide: Contains a sulfonamide group instead of the ethanone moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-(4-methylphenyl)sulfonylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO6S/c1-14-5-11-17(12-6-14)30(27,28)13-20(24)15-7-9-16(10-8-15)29-21-18(22)3-2-4-19(21)23(25)26/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGCIFASMRUAJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl][1]benzofuro[3,2-d]pyrimidine](/img/structure/B4107506.png)
![2-(1-adamantyl)-N-{2-[(4-nitrophenyl)amino]ethyl}acetamide](/img/structure/B4107512.png)
![N-(2-sec-butylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4107520.png)
![4-methoxy-N-[4-oxo-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-3(4H)-quinazolinyl]benzamide](/img/structure/B4107521.png)
![ethyl 6-amino-5-cyano-2,4',4',6',9'-pentamethyl-2'-oxo-5',6'-dihydro-4'H-spiro[pyran-4,1'-pyrrolo[3,2,1-ij]quinoline]-3-carboxylate](/img/structure/B4107529.png)
![2-({2-chloro-4-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]-6-methoxyphenoxy}methyl)benzonitrile](/img/structure/B4107540.png)
![2-{5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitrophenyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4107541.png)


![2-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]quinoline-4-carboxamide](/img/structure/B4107565.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4107569.png)
![1-[2-(diethylamino)ethyl]-4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4107572.png)
![3-({[2-(4-PYRIDYL)ETHYL]AMINO}CARBONYL)BICYCLO[2.2.1]HEPT-5-ENE-2-CARBOXYLIC ACID](/img/structure/B4107577.png)

